molecular formula C15H19N3O4S B4507087 5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole

5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B4507087
M. Wt: 337.4 g/mol
InChI Key: JMAFTQBJQQVVBL-UHFFFAOYSA-N
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Description

5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the pyrrolidine sulfonyl group. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxadiazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Oxadiazole derivatives: Compounds with oxadiazole rings, such as 1,2,4-oxadiazole-3-carboxylic acid derivatives.

Uniqueness

5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole is unique due to the combination of its structural features, including the ethoxy group, pyrrolidine sulfonyl group, and oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

5-(2-ethoxy-5-pyrrolidin-1-ylsulfonylphenyl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-3-21-14-7-6-12(23(19,20)18-8-4-5-9-18)10-13(14)15-16-11(2)17-22-15/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAFTQBJQQVVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole
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5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole
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5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole
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5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole
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5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole
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5-[2-Ethoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole

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